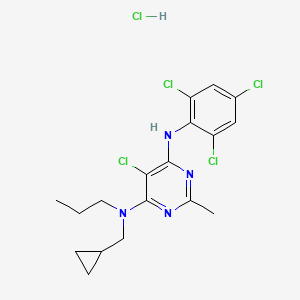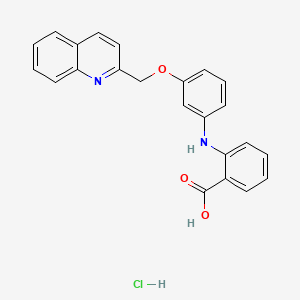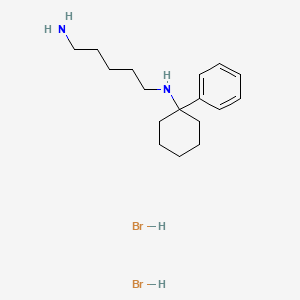
IEM 1925 dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IEM 1925 dihydrobromide is a voltage- and use-dependent open-channel antagonist of AMPA receptors . It selectively blocks GluA2 subunit-lacking receptors more potently than GluA2-containing receptors .
Molecular Structure Analysis
The molecular formula of IEM 1925 dihydrobromide is C17H28N2.2HBr . The molecular weight is 422.24 .Chemical Reactions Analysis
IEM 1925 dihydrobromide is an antagonist of AMPA receptors . It blocks GluA2 subunit-lacking receptors more potently than GluA2-containing receptors .Physical And Chemical Properties Analysis
IEM 1925 dihydrobromide is a white solid . It is soluble to 100 mM in water and to 50 mM in DMSO .Applications De Recherche Scientifique
Inhibition of Spinal Ca2+-Permeable AMPA Receptors
IEM 1925 dihydrobromide has been investigated for its potential in treating persistent inflammatory pain. Studies show that this compound, when applied intrathecally, can significantly alleviate inflammatory pain without noticeable side effects. This is attributed to its activity-dependent manner of inhibiting spinal Ca2+-permeable AMPA receptors (CP-AMPARs), which are linked to the maintenance of persistent inflammatory pain (Kopach et al., 2016).
Effects on Glutamate Receptors in Insects and Molluscs
Research involving IEM 1925 has also extended to the study of glutamate receptors in insects and molluscan neurons. It was found that IEM 1925, along with other dicationic drugs, inhibits glutamate-gated cationic currents in a dose-dependent manner. This study aids in identifying and classifying glutamate receptors in invertebrates and highlights the potential use of these compounds in exploring synaptic transmission (Samoilova et al., 1997).
Study of AMPA Receptor Channels
IEM 1925 has been crucial in understanding the kinetics of open channel block of AMPA receptors in rat hippocampal neurons. This compound demonstrated potent blocking abilities, particularly in GluR2-lacking AMPA receptors. Such studies provide insights into the subunit specificity of channel block and contribute to the development of new selective AMPA receptor blockers for potential therapeutic applications (Tikhonov et al., 2000).
Ion Composition Effect on AMPA Receptor Channels Blockade
Further research involving IEM 1925 examined how external sodium influences the block of Ca2+ -permeable AMPA receptor channels. This study, conducted on rat striatal interneurons, revealed that lowering external sodium facilitated the blocking action of IEM 1925, suggesting a competitive interaction with current-carrying sodium ions at the intrapore binding site (Tikhonova et al., 2010).
Exploration of Ionotropic Glutamate Receptor Channel Blockers
IEM 1925 has been part of studies exploring the effects of ionotropic glutamate receptor channel blockers in various experimental settings. These studies have contributed to understanding the pharmacological mechanisms and potential therapeutic applications of such compounds (Lukomskaya et al., 2007).
Mechanisms of Glutamate Receptor Channels Blockade
Research on IEM 1925 has helped elucidate the mechanisms of its blocking action on NMDA and AMPA glutamate receptors. Such studies provide valuable information for both structural and physiological investigations of glutamate receptors, contributing to our understanding of their role in various pathological processes (Magazanik et al., 2007).
Mécanisme D'action
Target of Action
IEM 1925 dihydrobromide primarily targets the AMPA receptors , which are a type of ionotropic glutamate receptor . It is selective between subtypes, blocking GluA2 subunit-lacking receptors more potently than GluA2-containing receptors . AMPA receptors play a crucial role in synaptic transmission and plasticity in the central nervous system.
Mode of Action
IEM 1925 dihydrobromide acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors . It blocks the GluA2 subunit-lacking receptors more potently than GluA2-containing receptors . The blocking potency of IEM 1925 dihydrobromide for GluA2-containing AMPAR is 210 times higher at -80 mV .
Pharmacokinetics
It is soluble to 100 mm in water and to 50 mm in dmso , which suggests that it could be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of IEM 1925 dihydrobromide’s action primarily involve the modulation of neural signaling. By blocking AMPA receptors, it can inhibit excitatory synaptic transmission. This has been shown to alleviate inflammatory pain in a rat model of peripheral inflammation .
Safety and Hazards
Propriétés
IUPAC Name |
N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2.2BrH/c18-14-8-3-9-15-19-17(12-6-2-7-13-17)16-10-4-1-5-11-16;;/h1,4-5,10-11,19H,2-3,6-9,12-15,18H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYUSVRXEKAQSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
IEM 1925 dihydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



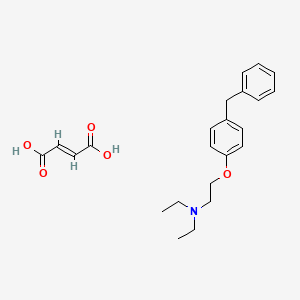



![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)
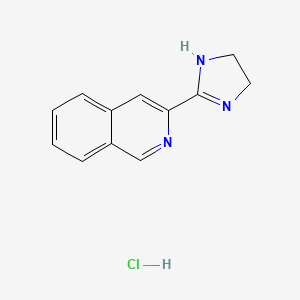

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)
